3-Chloro-6-(chloromethyl)-2-methoxypyridine
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Overview
Description
3-Chloro-6-(chloromethyl)-2-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(chloromethyl)-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine followed by the introduction of a chloromethyl group. One common method involves the reaction of 2-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(chloromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include pyridine alcohols or amines
Scientific Research Applications
3-Chloro-6-(chloromethyl)-2-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methoxypyridazine
- 3-Chloro-6-methylpyridazine
- 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
Uniqueness
3-Chloro-6-(chloromethyl)-2-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The chloromethyl group, in particular, enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7Cl2NO |
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Molecular Weight |
192.04 g/mol |
IUPAC Name |
3-chloro-6-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3 |
InChI Key |
RUNMBXXPXZJZFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CCl)Cl |
Origin of Product |
United States |
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